molecular formula C9H16O B2471221 (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287270-63-5

(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol

Cat. No. B2471221
M. Wt: 140.226
InChI Key: JCWJQGWARMTVNG-UHFFFAOYSA-N
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Description

“(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups that can impart physicochemical benefits on drug candidates .


Synthesis Analysis

The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions . One strategy involves the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted BCP species .


Molecular Structure Analysis

The molecular structure of “(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol” would be characterized by a BCP core with a propyl group and a methanol group attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

BCPs can undergo a variety of chemical reactions. For instance, BCPs bearing carbon and halogen substituents can be synthesized via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides . The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol” would be influenced by its BCP core and the attached propyl and methanol groups. BCPs are known to impart desirable properties such as membrane permeability, solubility, and metabolic stability .

Future Directions

The use of BCPs in drug discovery is a promising area of research . The development of more efficient and versatile methods for the synthesis of BCPs, as well as a deeper understanding of their properties and potential applications, could open up new possibilities in the field of medicinal chemistry .

properties

IUPAC Name

(3-propyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-8-4-9(5-8,6-8)7-10/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWJQGWARMTVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol

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